molecular formula C10H11N3O4 B3037795 (E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine CAS No. 61293-29-6

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine

Cat. No.: B3037795
CAS No.: 61293-29-6
M. Wt: 237.21 g/mol
InChI Key: MHIRUPHZSNZDCI-AATRIKPKSA-N
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Description

Benzaldehyde-2,4-dinitrophenylhydrazone is a compound that has a similar structure . The linear formula is C6H5CH=NNHC6H3(NO2)2 .


Molecular Structure Analysis

The molecular structure of Benzaldehyde-2,4-dinitrophenylhydrazone, a similar compound, is given by the SMILES string [O-]N+c1ccc(N\N=C\c2ccccc2)c(c1)N+=O .


Physical and Chemical Properties Analysis

Benzaldehyde-2,4-dinitrophenylhydrazone, a similar compound, has a melting point of 239-241 °C (lit.) .

Scientific Research Applications

Chromatographic Applications

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine and its derivatives have been extensively used in chromatographic studies. For instance, Asatoor (1960) described the use of 2,4-dinitrophenyl (DNP) derivatives of amines in reversed-phase paper chromatography, emphasizing the utility of this method for good resolution and ease of handling (Asatoor, 1960). Similarly, Baba et al. (1975) developed a gas chromatographic method for measuring low molecular weight urinary monoamines, converting them into their 2,4-dinitrophenyl derivatives (Baba et al., 1975).

Spectroscopic and Analytical Techniques

In the domain of spectroscopy and analytical chemistry, Lehmann (1971) demonstrated the utility of fluoro-2,4-dinitrobenzene reactions with phenols to form well-crystallizing 2,4-dinitrophenyl ethers, useful for quantitative analyses (Lehmann, 1971). This principle can be extended to derivatives of this compound for similar applications.

Biomedical Research

In biomedical contexts, derivatives of this compound have been applied in studies related to renal failure. Baba et al. (1984) introduced a method using high-performance liquid chromatography to determine serum aliphatic amines as their 2,4-dinitrophenyl derivatives, aiding in the assessment of methylamine and dimethylamine levels in patients with chronic renal failure (Baba et al., 1984).

Cancer Research

In the field of cancer research, Keefer (2010) discussed the broad-spectrum anti-cancer activity of O(2)-arylated diazeniumdiolates, derivatives that include the 2,4-dinitrophenyl group. These compounds have shown promising activity in various rodent cancer models, offering insights into potential therapeutic applications (Keefer, 2010).

Chemical Synthesis and Modifications

In the realm of chemical synthesis, the compound has been used as a precursor for various chemical reactions. Zaitsev et al. (2009) developed a method for the preparation of 1-(2,4-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, illustrating the compound's utility in synthesizing complex chemical structures (Zaitsev et al., 2009).

Properties

IUPAC Name

(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c1-11(2)6-5-8-3-4-9(12(14)15)7-10(8)13(16)17/h3-7H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRUPHZSNZDCI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-75-1
Record name (N,N-Dimethylamino)ethenyl-2,4-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
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(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine

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